molecular formula C15H23N3O6 B14420153 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline CAS No. 87297-41-4

1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline

Cat. No.: B14420153
CAS No.: 87297-41-4
M. Wt: 341.36 g/mol
InChI Key: JNAHBOBXWRUPRL-VWYCJHECSA-N
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Description

1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxymethyl group attached to a proline residue, which is further linked to an alanyl-proline dipeptide. The combination of these amino acids and functional groups imparts specific properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form the desired peptide bonds.

    Deprotection: The protecting groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and bioconjugates for various applications.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The carboxymethyl group may enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    1-(Carboxymethyl)-L-prolyl-L-alanyl-L-proline: Similar structure but different stereochemistry.

    1-(Carboxymethyl)-L-prolyl-D-alanyl-D-proline: Similar structure with different stereochemistry at the proline residue.

    1-(Carboxymethyl)-L-prolyl-L-alanyl-D-proline: Similar structure with different stereochemistry at the alanyl residue.

Uniqueness

1-(Carboxymethyl)-L-prolyl-D-alanyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the carboxymethyl group further distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

87297-41-4

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[(2S)-1-(carboxymethyl)pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H23N3O6/c1-9(14(22)18-7-3-5-11(18)15(23)24)16-13(21)10-4-2-6-17(10)8-12(19)20/h9-11H,2-8H2,1H3,(H,16,21)(H,19,20)(H,23,24)/t9-,10+,11+/m1/s1

InChI Key

JNAHBOBXWRUPRL-VWYCJHECSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2CC(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2CC(=O)O

Origin of Product

United States

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